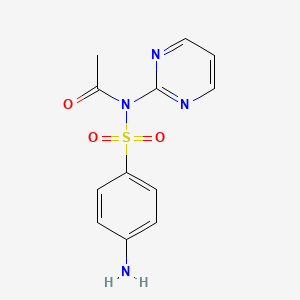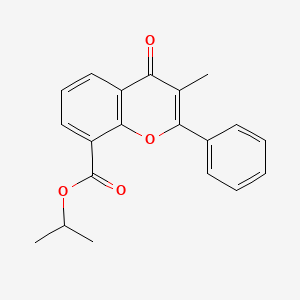
Tfax 488, SE
概要
説明
Tfax 488, SE is a green fluorescent dye known for its pH insensitivity over a broad range (pH 4-10). It forms exceptionally bright and photostable conjugates with proteins or antibodies, making it highly valuable in various scientific research applications .
作用機序
Target of Action
The primary target of Tfax 488, SE, also known as DisulfoxanthyliuM Inner Salt LithiuM Salt, is proteins and antibodies . This compound is a green fluorescent dye that binds to these targets, forming bright and photostable conjugates .
Mode of Action
This compound interacts with its targets (proteins and antibodies) by forming bright and photostable conjugates . The compound is used in various microscopy techniques such as flow cytometry, two-photon excitation microscopy (TPE), and super-resolution microscopy technologies like dSTORM, SIM, and STED .
Biochemical Pathways
This compound is a xanthene dye substituted two times by a sulfonic acid and is used as fluorescent probes, particularly in biological samples . It is more photostable than fluorescein , which means it can withstand more light exposure before it starts to degrade, making it useful for long-term imaging studies.
Pharmacokinetics
The pharmacokinetics of lithium salts, including DisulfoxanthyliuM Inner Salt LithiuM Salt, are influenced by various factors such as age, body weight, pathophysiological modifications, and drug-drug interactions . .
Result of Action
The result of the action of this compound is the formation of bright and photostable conjugates with proteins and antibodies . These conjugates can be visualized using various microscopy techniques, providing valuable information about the location and behavior of the target molecules in biological samples.
Action Environment
The action, efficacy, and stability of this compound can be influenced by environmental factors such as pH and light exposure. , and it is more photostable than fluorescein, meaning it can withstand more light exposure before it starts to degrade.
生化学分析
Biochemical Properties
DisulfoxanthyliuM Inner Salt LithiuM Salt plays a crucial role in biochemical reactions, particularly in fluorescence imaging and labeling. It interacts with primary amines in proteins and antibodies, forming stable conjugates. These interactions are facilitated by the NHS ester group present in the compound, which reacts with the amine groups to form a covalent bond . This property makes DisulfoxanthyliuM Inner Salt LithiuM Salt an excellent tool for labeling and tracking biomolecules in various biochemical assays.
Cellular Effects
DisulfoxanthyliuM Inner Salt LithiuM Salt influences various cellular processes by enabling the visualization of cellular components and activities. It is used in flow cytometry, two-photon excitation microscopy, and super-resolution microscopy techniques such as dSTORM, SIM, and STED . By labeling proteins and antibodies, DisulfoxanthyliuM Inner Salt LithiuM Salt helps in studying cell signaling pathways, gene expression, and cellular metabolism. Its bright and photostable nature ensures accurate and reliable imaging results.
Molecular Mechanism
At the molecular level, DisulfoxanthyliuM Inner Salt LithiuM Salt exerts its effects through covalent binding interactions with biomolecules. The NHS ester group reacts with primary amines in proteins and antibodies, forming stable amide bonds . This covalent attachment ensures that the fluorescent dye remains bound to the target biomolecule, allowing for precise tracking and imaging. Additionally, the compound’s pH insensitivity ensures consistent performance across various experimental conditions.
Temporal Effects in Laboratory Settings
In laboratory settings, DisulfoxanthyliuM Inner Salt LithiuM Salt exhibits excellent stability and minimal degradation over time. It maintains its fluorescence intensity and photostability, making it suitable for long-term imaging studies . In both in vitro and in vivo studies, the compound has shown consistent performance, with no significant loss of activity or adverse effects on cellular function over extended periods.
Dosage Effects in Animal Models
The effects of DisulfoxanthyliuM Inner Salt LithiuM Salt vary with different dosages in animal models. At optimal dosages, the compound provides bright and stable fluorescence without causing toxicity or adverse effects . At higher doses, there may be potential for toxicity, necessitating careful dosage optimization in experimental setups. Threshold effects and dose-response relationships should be thoroughly investigated to ensure safe and effective use.
Metabolic Pathways
DisulfoxanthyliuM Inner Salt LithiuM Salt is involved in metabolic pathways related to its conjugation with biomolecules. The NHS ester group facilitates the formation of stable amide bonds with primary amines, integrating the compound into the metabolic processes of the labeled biomolecules . This integration allows for the tracking of metabolic flux and changes in metabolite levels, providing valuable insights into cellular metabolism.
Transport and Distribution
Within cells and tissues, DisulfoxanthyliuM Inner Salt LithiuM Salt is transported and distributed through interactions with transporters and binding proteins. Its covalent attachment to biomolecules ensures its localization and accumulation in specific cellular compartments . This targeted distribution enhances the accuracy of imaging and tracking studies, allowing for detailed analysis of cellular processes.
Subcellular Localization
DisulfoxanthyliuM Inner Salt LithiuM Salt exhibits specific subcellular localization, influenced by targeting signals and post-translational modifications of the labeled biomolecules. The compound can be directed to specific compartments or organelles, enabling precise imaging of subcellular structures and activities . This localization is crucial for studying the intricate details of cellular function and dynamics.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis typically involves the reaction of a xanthene derivative with sulfonic acid groups and an amine-reactive ester .
Industrial Production Methods
Industrial production of Tfax 488, SE involves large-scale chemical synthesis under controlled conditions to ensure high purity and consistency. The process includes multiple purification steps to remove any impurities and achieve the desired product quality .
化学反応の分析
Types of Reactions
Tfax 488, SE primarily undergoes substitution reactions due to its amine-reactive ester group. This allows it to form stable conjugates with primary amines present in proteins and antibodies .
Common Reagents and Conditions
The common reagents used in the reactions involving this compound include primary amines and buffers that maintain the pH within the optimal range (pH 4-10). The reactions are typically carried out at room temperature to preserve the integrity of the fluorescent dye .
Major Products Formed
The major products formed from the reactions of this compound are fluorescent conjugates with proteins or antibodies. These conjugates are highly photostable and exhibit bright fluorescence, making them suitable for various imaging applications .
科学的研究の応用
Tfax 488, SE is widely used in scientific research due to its unique properties. Some of its applications include:
Flow Cytometry: Used to label cells for analysis and sorting based on fluorescence intensity.
Microscopy: Employed in two-photon excitation microscopy and super-resolution microscopy techniques such as dSTORM, SIM, and STED.
Biological Research: Utilized to study protein-protein interactions, cellular localization, and other biological processes.
Medical Research: Applied in diagnostic assays and imaging techniques to detect specific biomarkers.
Industrial Applications: Used in the development of fluorescent probes and sensors for various industrial processes.
類似化合物との比較
Tfax 488, SE is often compared with other green fluorescent dyes such as Alexa Fluor 488, FITC, and Cy2. While all these dyes share similar excitation and emission properties, this compound is unique due to its exceptional photostability and brightness . This makes it particularly suitable for applications requiring prolonged imaging and high-intensity fluorescence.
List of Similar Compounds
- Alexa Fluor 488
- FITC (Fluorescein isothiocyanate)
- Cy2
- ATTO 488
- BODIPY FL
特性
IUPAC Name |
3-amino-9-[2-carboxy-4-(2,5-dioxopyrrolidin-1-yl)oxycarbonylphenyl]-6-iminoxanthene-4,5-disulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H17N3O13S2/c26-15-5-3-12-19(11-2-1-10(9-14(11)24(31)32)25(33)41-28-17(29)7-8-18(28)30)13-4-6-16(27)23(43(37,38)39)21(13)40-20(12)22(15)42(34,35)36/h1-6,9,26H,7-8,27H2,(H,31,32)(H,34,35,36)(H,37,38,39)/p-2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYCGGEVYPRTFDS-UHFFFAOYSA-L | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)C2=CC(=C(C=C2)C3=C4C=CC(=N)C(=C4OC5=C3C=CC(=C5S(=O)(=O)[O-])N)S(=O)(=O)[O-])C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H15N3O13S2-2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
629.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Chlorobenzo[d]oxazol-5-ol](/img/structure/B3179199.png)


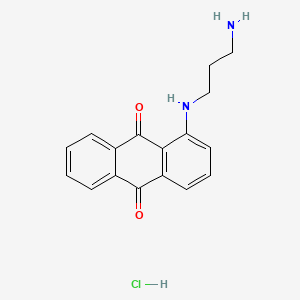
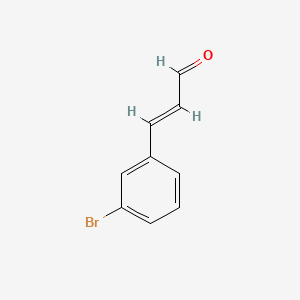

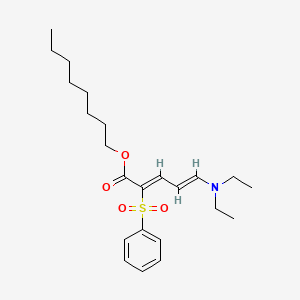
![N-[(3-aminophenyl)methyl]-6-[4-[(3-fluorophenyl)methoxy]phenoxy]pyridine-3-carboxamide;dihydrochloride](/img/structure/B3179259.png)
![N-[2-[2-(dimethylamino)ethoxy]-4-(1H-pyrazol-4-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide;dihydrochloride](/img/structure/B3179261.png)
![N-[(2S)-1-[4-(5-Chloro-2-oxo-3H-benzimidazol-1-yl)piperidin-1-yl]propan-2-yl]naphthalene-2-carboxamide;hydrochloride](/img/structure/B3179267.png)

![N-[2-[[5-chloro-2-(2-methoxy-4-morpholin-4-ylanilino)pyrimidin-4-yl]amino]phenyl]methanesulfonamide;hydrochloride](/img/structure/B3179278.png)
